N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Description
This compound features a benzothiadiazole core fused with a thiazole ring substituted at position 4 with a 3,4-dimethoxyphenyl group. While direct synthetic details for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest coupling reactions using reagents like HATU or benzoyl chlorides. Its benzothiadiazole-thiazole hybrid structure distinguishes it from other carboxamide derivatives, which may confer unique electronic or steric properties for biological targeting .
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-24-15-6-4-10(8-16(15)25-2)14-9-26-18(19-14)20-17(23)11-3-5-12-13(7-11)22-27-21-12/h3-9H,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMUWLIGWNZPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=NSN=C4C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. The benzothiadiazole moiety can be introduced through a subsequent coupling reaction. The final step involves the formation of the carboxamide group, which can be achieved through an amide coupling reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzothiadiazole rings
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide exhibit significant anticancer properties. The thiazole and benzothiadiazole moieties are known to interact with various biological targets involved in cancer progression. For instance:
- Mechanism of Action : The compound may inhibit specific kinases or other proteins that play a role in tumor growth and metastasis.
- Case Study : In vitro assays demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for further development in anticancer therapies .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in OLEDs:
- Photophysical Properties : The compound exhibits strong fluorescence and suitable energy levels for electron transport.
- Research Findings : Studies have shown that incorporating this compound into OLED devices enhances their efficiency and stability compared to traditional materials .
Environmental Science
Chemical Sensors
The compound's ability to interact with various analytes makes it suitable for developing chemical sensors:
- Sensing Mechanism : The thiazole and benzothiadiazole frameworks can be functionalized to improve selectivity and sensitivity towards specific pollutants or toxins.
- Application Example : Research has demonstrated the use of similar compounds for detecting heavy metals and organic pollutants in water samples .
Computational Studies
Molecular Docking and Simulations
Computational chemistry techniques have been employed to predict the behavior of this compound in biological systems:
- Docking Studies : Molecular docking simulations suggest strong binding affinities to target proteins involved in cancer pathways.
- Theoretical Insights : Density Functional Theory (DFT) calculations provide insights into the electronic structure and reactivity of the compound .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cell lines |
| Materials Science | OLEDs | Enhanced efficiency and stability |
| Environmental Science | Chemical sensors | Detection of heavy metals and organic pollutants |
| Computational Studies | Molecular docking | Strong binding affinities predicted |
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole and benzothiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Activity
- Electron-Donating vs. In contrast, dichlorophenyl (compound 7) or chlorobenzamide (5c) substituents introduce electron-withdrawing effects, which may stabilize charge-transfer interactions in kinase or anti-inflammatory targets . The methylphenyl group in ’s compound demonstrates that hydrophobic substituents can significantly enhance activity (129% modulation), suggesting steric bulk may complement target binding .
Core Structure Influence
- Benzothiadiazole vs. Benzamide/Thiadiazole :
- The benzothiadiazole core in the target compound is structurally distinct from benzamide () or thiadiazole () cores. Benzothiadiazole’s electron-deficient nature may facilitate interactions with enzymes or receptors requiring electron-poor aromatic systems.
- Thiadiazole-imine derivatives () exhibit broad-spectrum bioactivity, but their planar structures differ from the fused bicyclic system of benzothiadiazole, which could alter membrane permeability .
Research Findings and Implications
Activity Trends :
- Dichlorophenyl derivatives (e.g., compound 7) are prevalent in kinase modulation, whereas dimethoxyphenyl groups (target compound, ) may favor CNS targets due to improved blood-brain barrier penetration .
- Anti-inflammatory activity in correlates with halogenated benzamides, suggesting target-specific preferences for electron-withdrawing groups .
Docking and Binding Insights :
- ’s docking studies (e.g., compound 9c) show thiazole derivatives binding to active sites via hydrophobic and hydrogen-bonding interactions. The target compound’s benzothiadiazole may mimic these interactions with enhanced rigidity .
Pharmacokinetic Considerations :
- Methoxy groups (target compound, ) improve solubility but may reduce metabolic stability compared to halogenated analogs. Balancing these properties is critical for drug development .
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a thiazole ring and a benzothiadiazole moiety, which contribute to its biological activity. The molecular formula is with a molar mass of 377.44 g/mol. Its structural features are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C15H15N5O3S2 |
| Molar Mass | 377.44 g/mol |
| Density | 1.48 ± 0.1 g/cm³ (predicted) |
| pKa | 7.37 ± 0.50 (predicted) |
Anticancer Activity
Research has shown that compounds similar to this compound exhibit potent anticancer effects. For instance:
- In Vitro Studies : Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines such as HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal carcinoma). Notably, certain derivatives showed IC50 values ranging from 3.58 to 15.36 μM, indicating significant potency compared to standard treatments like sorafenib .
- Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer progression. For example, it may target receptor tyrosine kinases (RTKs) such as BRAF and VEGFR-2, leading to cell cycle arrest and apoptosis in cancer cells .
Study on Antitumor Efficacy
A study evaluated the effects of this compound on various human cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HePG-2 | 5.05 | Induction of apoptosis |
| Compound B | MCF-7 | 8.10 | Inhibition of BRAF/VEGFR |
| Compound C | HCT-116 | 9.18 | Cell cycle arrest |
This study indicated that the compound not only inhibited tumor growth but also induced apoptosis in treated cells .
Q & A
[Basic] What synthetic methodologies are recommended for preparing N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide, and how are intermediates validated?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole ring via cyclocondensation. For example:
- Step 1 : Thiazole ring synthesis using α-halo ketones and thioamides in refluxing dioxane with triethylamine as a catalyst .
- Step 2 : Coupling the thiazole intermediate with the benzothiadiazole moiety via nucleophilic acyl substitution .
Intermediates are validated using: - IR spectroscopy : Confirmation of C=O stretches (1680–1720 cm⁻¹) and methoxy C-O bonds (1250–1270 cm⁻¹) .
- NMR analysis : ¹H NMR for aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm); ¹³C NMR for carbonyl carbons (δ 165–170 ppm) .
[Advanced] How can reaction conditions be optimized to improve yield and purity during synthesis?
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dioxane improves cyclization efficiency .
- Catalyst tuning : Triethylamine (1.2–1.5 eq.) minimizes side reactions during acylation steps .
- pH-controlled purification : Adjusting to pH 8–9 with ammonia precipitates pure products (>90% yield) .
- Temperature gradients : Reflux at 90°C for thiazole formation vs. room temperature for coupling reactions reduces decomposition .
[Basic] What spectroscopic and analytical techniques confirm the compound’s structural integrity?
- High-resolution mass spectrometry (HRMS) : Exact mass determination (e.g., m/z 438.0725 for C₁₉H₁₅N₃O₃S₂) .
- 2D NMR (COSY/HSQC) : Resolves overlapping aromatic signals and confirms methoxy group connectivity .
- Elemental analysis : Validates C, H, N content within ±0.4% of theoretical values .
- HPLC-PDA : Purity assessment (>95%) using C18 columns (λ=254 nm, acetonitrile/water gradient) .
[Advanced] How should researchers resolve contradictions in reported biological activities of structurally similar thiazole derivatives?
- Standardized assays : Use identical cell lines (e.g., MCF-7, HeLa) and protocols (e.g., MTT assay, 48-h incubation) across studies .
- Dose-response validation : Test 0.1–100 μM concentrations in triplicate to calculate IC₅₀ values via nonlinear regression .
- Orthogonal methods : Surface plasmon resonance (SPR) for binding affinity and molecular dynamics (MD) simulations (50 ns) to confirm target engagement .
[Advanced] What computational approaches predict the compound’s binding mode with biological targets?
- Molecular docking : AutoDock Vina with Lamarckian genetic algorithms, using ATP-binding site grids (40×40×40 Å) on targets like EGFR (PDB:1M17) .
- MD simulations : GROMACS-based 50-ns runs to assess binding stability (RMSD <2.0 Å) and hydrogen bond persistence (>80% occupancy) .
- Free energy calculations : MM-PBSA/GBSA to rank binding affinities (ΔG < -8 kcal/mol indicates strong binding) .
[Advanced] How can structure-activity relationship (SAR) studies systematically evaluate pharmacophoric elements?
- Derivative library design : Modify:
- Methoxy group positions (para vs. meta).
- Thiazole substituents (alkyl vs. aryl).
- Benzothiadiazole substituents (electron-withdrawing vs. donating groups) .
- High-throughput screening : Test derivatives against enzymatic targets (e.g., COX-2) with 10-point concentration gradients.
- QSAR modeling : Use MOE descriptors (LogP, polar surface area) to correlate structural features with bioactivity .
[Advanced] What strategies mitigate solubility challenges in bioassays?
- Co-solvent systems : DMSO:PBS (<0.1% v/v) with 30-min sonication (45 kHz) .
- Nanoformulations : Prepare PLGA-PEG nanoparticles (200 nm via emulsion-diffusion) or cyclodextrin complexes (2-hydroxypropyl-β-CD, 1:2 molar ratio) .
- Analytical validation : Nephelometry to quantify solubility improvements (>50 μg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
